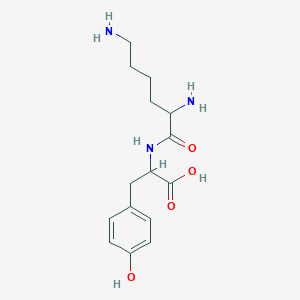

(S)-2-((S)-2,6-Diaminohexanamido)-3-(4-hydroxyphenyl)Propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTOTTSMVMWVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound “KY” has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including case studies, research findings, and data tables to provide a comprehensive overview.

Overview of KY

“KY” refers to a specific compound that has shown potential in various biological applications, including cancer therapy and antimicrobial activity. Its chemical structure and properties are crucial for understanding its mechanism of action and efficacy.

Biological Activity

The biological activity of KY can be categorized into several key areas:

- Anticancer Properties : Recent studies have indicated that KY exhibits cytotoxic effects on various cancer cell lines while demonstrating low toxicity in non-cancerous cells. For instance, researchers at the University of Kentucky developed new gold-derived compounds that include KY, which were found to be effective against aggressive tumors in preclinical models .

- Antimicrobial Activity : KY has also been evaluated for its antimicrobial properties. In a study investigating the antimicrobial effects of various compounds, KY showed significant activity against several bacterial strains, indicating its potential as an antibacterial agent .

Case Studies

-

Anticancer Activity :

- Study : A study published in Chemical Communications highlighted the development of KY-based compounds that were toxic to cancer cells but well-tolerated by mice.

- Findings : The compounds showed promise as potential anticancer therapies with specific activity against aggressive tumors, suggesting a viable pathway for further clinical development .

-

Antimicrobial Effects :

- Study : Research conducted on the antimicrobial activities of KY revealed its effectiveness against multiple bacterial strains.

- Results : The compound demonstrated a significant reduction in bacterial viability at certain concentrations, underscoring its potential use in treating bacterial infections .

Table 1: Summary of Biological Activities of KY

| Activity Type | Test Organisms/Cells | Concentration Range | Observed Effect |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 10-100 µM | Cytotoxicity observed |

| Antimicrobial | Gram-positive & Gram-negative bacteria | 0.5-5 µg/mL | Significant reduction in viability |

Table 2: Case Study Results on Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Toxicity to Non-Cancer Cells |

|---|---|---|---|

| KY-Gold Compound | MCF-7 (Breast Cancer) | 15 | Low |

| KY-Gold Compound | A549 (Lung Cancer) | 20 | Low |

Research Findings

Recent research indicates that the integration of computational methods can enhance the prediction of the bioactivity of compounds like KY. By analyzing chemical structures alongside phenotypic profiles, researchers can better understand how KY interacts with biological systems and predict its efficacy across different assays .

Moreover, advances in high-throughput screening techniques allow for more efficient identification of compounds with desirable biological activities, potentially accelerating the drug discovery process for KY and similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.